Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate
Description
This compound is a hydrazone derivative featuring a morpholine ring, a trifluoromethylphenyl-substituted hydrazine-ylidene group, and an ethyl acetate ester. The morpholine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl (2Z)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLWTMUXBMOKNG-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate typically involves the reaction of ethyl acetoacetate with morpholine and 2-(trifluoromethyl)phenylhydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Ethyl acetoacetate reacts with morpholine to form an intermediate.
Step 2: The intermediate reacts with 2-(trifluoromethyl)phenylhydrazine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, allowing chemists to create derivatives with tailored properties. This compound can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, facilitating the development of novel compounds for research purposes .
Research has indicated that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Properties : Preliminary studies suggest that ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate may possess antimicrobial activity against certain pathogens. The presence of the trifluoromethyl group enhances its lipophilicity, which could improve its ability to penetrate microbial membranes .
- Anticancer Potential : There is ongoing research into the compound's efficacy as an anticancer agent. The hydrazone linkage in its structure may interact with specific enzymes or proteins involved in cancer cell proliferation, potentially leading to inhibitory effects on tumor growth .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique structural features make it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases. Studies are focusing on understanding its mechanism of action and optimizing its pharmacological properties for better efficacy and safety profiles .
Industrial Applications
This compound may also have applications in industrial settings, particularly in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for use in formulating specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives with Trifluoromethylphenyl Groups
Ethyl 2-Chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate (CAS 35229-84-6)
- Structural Difference : A chloro substituent replaces the morpholine ring at the α-position of the acetate.
- Molecular Weight : 294.66 g/mol vs. the target compound’s estimated 329.3 g/mol (assuming C₁₅H₁₆F₃N₃O₃).
- Solubility: Soluble in chloroform, methanol, and DMSO, suggesting similar polarity to the target compound .
- Applications : Used as a research chemical in organic synthesis, highlighting the role of halogenation in modifying reactivity .
Ethyl (2E)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate (1e)
- Structural Difference : Pyridine replaces the morpholine ring.
- Synthesis Yield: 67% vs.
Morpholine-Containing Esters
Ethyl Morpholin-4-ylacetate Derivatives ()
- Core Structure : These compounds lack the hydrazine-ylidene group but share the morpholine-ethyl acetate backbone.
- Synthesis : Prepared via reaction of morpholine with ethyl chloroacetate, followed by hydrazide formation. Yields for intermediates exceed 90%, indicating efficient synthetic routes .
- Biological Activity: Derived Schiff bases and thiazolidinones show antibacterial and antifungal activity, suggesting that the target compound’s hydrazone group could enhance bioactivity .
Substituent Effects on Hydrazone Stability and Reactivity
Ethyl (2Z)-2-Chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- Structural Feature : A methoxy group on the phenyl ring vs. trifluoromethyl in the target compound.
Ethyl 2-[2-[(4-Morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Molecular Weight and Solubility Trends
*Predicted based on morpholine’s polarity and trifluoromethyl’s lipophilicity.
Biological Activity
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate, with the CAS number 851169-28-3, is a compound that has garnered attention for its potential biological activities. The molecular formula is C15H18F3N3O3, and it features a trifluoromethyl group which enhances its lipophilicity, potentially improving bioavailability in pharmaceutical applications .
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Weight : 345.32 g/mol
- Functional Groups : Morpholine, hydrazine, and trifluoromethyl
- Physical State : Typically exists as a solid at room temperature.
Research indicates that compounds containing hydrazine and trifluoromethyl groups often exhibit significant biological activity due to their ability to interact with various biological targets. The trifluoromethyl group enhances the compound's interaction with enzymes and receptors by increasing its lipophilicity, which can lead to improved binding affinity and selectivity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several enzyme targets:
| Enzyme Target | IC50 Value (µM) | Biological Significance |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | Potential implications in Alzheimer's disease treatment |
| Butyrylcholinesterase (BChE) | 13.2 | Related to neurodegenerative disorders |
| Cyclooxygenase-2 (COX-2) | Moderate inhibition observed | Involved in inflammatory processes |
These findings suggest that the compound may have applications in treating conditions such as neurodegenerative diseases and inflammation-related disorders .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal cell death. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neuroprotection .
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model. The results showed a notable decrease in pro-inflammatory cytokines, indicating that it may serve as an effective anti-inflammatory agent .
Q & A
Q. What are the standard synthesis protocols for ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate?
The compound is typically synthesized via a base-catalyzed condensation reaction. A common method involves reacting morpholine-substituted ethyl chloroacetate with 2-(trifluoromethyl)phenylhydrazine in the presence of sodium hydroxide. The reaction is refluxed in ethanol for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires precise stoichiometric ratios (1:1.2 for hydrazine:chloroacetate) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm hydrazone formation (δ 8.5–9.5 ppm for NH protons) and trifluoromethyl group presence (δ 110–125 ppm in C).
- IR : Stretching vibrations at 1660–1680 cm (C=O), 1550–1600 cm (C=N), and 1120–1150 cm (C-F).
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry and hydrogen-bonding networks .
Q. How is preliminary biological activity screening conducted for this compound?
Antimicrobial activity is assessed via disc diffusion assays (e.g., against E. coli or S. aureus), with zones of inhibition compared to ciprofloxacin controls. For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations are standard. Dose-response curves (IC) and selectivity indices (normal vs. cancer cells) are calculated .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via CrysAlisPro software) provides bond lengths, angles, and torsion angles. For example, the hydrazone C=N bond typically measures 1.28–1.32 Å, while morpholine ring puckering is quantified using Cremer-Pople parameters. Hydrogen-bonding interactions (e.g., N–H···O, C–H···F) are mapped to explain stability and packing motifs .
Q. What strategies address contradictory spectroscopic or chromatographic data?
Discrepancies between NMR and HPLC purity results may arise from tautomerism or residual solvents. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
Q. How can reaction conditions be optimized for scalable synthesis?
Design of experiments (DoE) with response surface methodology (RSM) evaluates temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (NaOH vs. KCO). Continuous flow reactors improve scalability by maintaining steady-state conditions (residence time: 30–60 minutes) and reducing side products like hydrolyzed esters .
Q. What computational methods predict biological target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., topoisomerase II or HIV-1 RT). Key parameters include binding affinity (ΔG < −8 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., Asp108 in E. coli DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
